molecular formula C12H17BrN4O B1344534 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine CAS No. 1119452-37-7

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine

Cat. No.: B1344534
CAS No.: 1119452-37-7
M. Wt: 313.19 g/mol
InChI Key: FWRXAXJDIDKPIS-UHFFFAOYSA-N
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Description

2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C12H17BrN4O and its molecular weight is 313.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Compounds structurally related to 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine have shown potential in cancer treatment. Specifically, derivatives of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines. For instance, certain synthesized derivatives exhibited commendable activity against cancer cell lines such as K562, Colo-205, MDA-MB 231, and IMR-32, with some compounds showing potential as anticancer agents after further research (Mallesha et al., 2012). Additionally, novel diaryl urea derivatives containing the 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group have been synthesized, demonstrating more potent and a broader spectrum of anti-cancer activities compared to the reference drug Sorafenib (Zhao et al., 2013).

Antimicrobial Activity

Derivatives of this compound have also shown promise in antimicrobial applications. Synthesized dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate, were found to possess high antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

Analgesic and Anti-inflammatory Activities

Some pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds were found to have better analgesic activity compared to standard drugs, highlighting their potential in pain management and inflammation treatment (Sondhi et al., 2007).

Receptor Affinity

Compounds with a structural framework involving this compound have been synthesized and investigated for their affinity towards various receptors, such as 5-HT1A and 5-HT2A receptors. The synthesis involved multi-stage techniques to produce derivatives with an arylpiperazinylbutyl moiety in N-2 position. Some of these compounds were submitted for pharmacological investigation for their affinity towards receptors, using radioligand binding assays (Herold et al., 2004).

Properties

IUPAC Name

2-bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O/c1-2-10(13)11(18)16-6-8-17(9-7-16)12-14-4-3-5-15-12/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXAXJDIDKPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=NC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207542
Record name 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-37-7
Record name 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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